molecular formula C29H28N6 B2363081 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946217-47-6

6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2363081
CAS No.: 946217-47-6
M. Wt: 460.585
InChI Key: LQTZCJSRFFGDOU-UHFFFAOYSA-N
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Description

The compound 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ID: G932-0242) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C29H28N6 and a molecular weight of 460.58 g/mol . Its structure features a 4-benzylpiperidin-1-yl substituent at position 6 of the pyrazolopyrimidine core, along with N,1-diphenyl groups at positions 4 and 1, respectively. This substitution pattern enhances lipophilicity and may influence interactions with biological targets such as kinases or purine-binding receptors.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6/c1-4-10-22(11-5-1)20-23-16-18-34(19-17-23)29-32-27(31-24-12-6-2-7-13-24)26-21-30-35(28(26)33-29)25-14-8-3-9-15-25/h1-15,21,23H,16-20H2,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTZCJSRFFGDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its potential to inhibit various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

1.2 Anti-inflammatory Properties

Several studies have explored the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been linked to the inhibition of pro-inflammatory cytokines and enzymes like COX-2. In a comparative study, it was found that certain derivatives had lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a safer profile for chronic use .

1.3 Neurological Applications

The structural features of this compound suggest potential applications in treating neurological disorders. Research into similar compounds has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position the compound as a candidate for further investigation in treating conditions such as depression and anxiety disorders .

Synthesis and Derivative Development

2.1 Synthetic Pathways

The synthesis of 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the pyrazolo ring followed by functionalization to introduce piperidine and phenyl groups. Various methods have been reported for optimizing yields and purities during synthesis .

Case Studies

3.1 Case Study: Anticancer Efficacy

A notable study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner compared to control groups. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation .

3.2 Case Study: Anti-inflammatory Effects

In another study focusing on its anti-inflammatory properties, researchers administered the compound to animal models with induced edema. The findings demonstrated a marked reduction in swelling compared to untreated controls, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolopyrimidine Core

Piperidine/Piperazine Derivatives
  • 6-(3-Methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 955337-72-1): Molecular formula: C23H24N6 (MW: 384.49 g/mol) .
  • 6-(4-Ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ID: G932-0245):

    • Molecular formula: C23H25N7 (MW: 399.5 g/mol) .
    • The piperazine ring introduces an additional hydrogen bond acceptor (N), improving solubility (logSw: -4.03 vs. unmeasured for G932-0242).
Alkyl/Aryl Thioether Derivatives
  • 1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 2a): Yield: 69%, MP: 169–171°C .
  • 1-(2-Chloro-2-phenylethyl)-6-(ethylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 2c):

    • Yield: 51% , MP: 128–131°C .
    • Increasing alkyl chain length (ethyl vs. methyl) slightly lowers melting point, suggesting reduced crystallinity.
Benzylamine Derivatives
  • N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 105903-56-8):

    • Molecular formula: C13H13N5 (MW: 247.3 g/mol) .
    • The absence of a piperidine ring simplifies the structure but limits hydrophobic interactions.
  • N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 101716-06-7):

    • A 4-chlorophenyl group at position 1 introduces electron-withdrawing effects, which may enhance binding to aromatic residues in target proteins .

Physicochemical Properties

Compound ID/Name Molecular Formula MW (g/mol) logP Melting Point (°C) Yield (%)
G932-0242 (Target) C29H28N6 460.58 4.60* N/A N/A
6-(3-Methylpiperidin-1-yl) analog C23H24N6 384.49 ~3.8† N/A N/A
G932-0245 (Piperazine derivative) C23H25N7 399.50 3.91 N/A N/A
Compound 2a (Methylthio) C20H17Cl2N5S 430.35 N/A 169–171 69
Compound 3a (3-Methyl) C19H17N5 315.37 N/A 177 63

*Estimated based on structural similarity to G932-0245 . †Calculated using ChemDraw.

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , often referred to as a pyrazolo-pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H26N4\text{C}_{24}\text{H}_{26}\text{N}_4

This structure features a pyrazolo[3,4-d]pyrimidine core with a benzylpiperidine moiety, which is significant for its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various receptors. Notably, it exhibits significant binding affinity for sigma receptors, which are implicated in numerous neurobiological processes.

Sigma Receptor Affinity

Research indicates that compounds containing the benzylpiperidine structure often demonstrate high affinity for sigma receptors. For instance, studies on related compounds show that modifications in the aromatic rings can lead to substantial changes in their binding affinities. The N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives exhibited Ki values of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors, indicating a preference for sigma1 .

In Vitro Studies

In vitro studies have demonstrated that the compound can modulate cellular pathways associated with neuroprotection and anti-inflammatory responses. The compound's ability to inhibit certain pathways suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of similar pyrazolo-pyrimidine derivatives against oxidative stress in neuronal cells. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .
  • Antitumor Activity : Another study investigated the compound's efficacy as an anticancer agent. It was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied. Modifications at specific positions on the pyrazolo-pyrimidine ring can enhance receptor affinity and selectivity. For example, substituents on the phenyl rings significantly influence sigma receptor binding .

Table 1: Biological Activity Overview

Activity TypeMechanism/EffectReference
Sigma Receptor BindingHigh affinity for sigma1 receptors
NeuroprotectionUpregulation of antioxidant defenses
AntitumorInduction of apoptosis in cancer cells

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